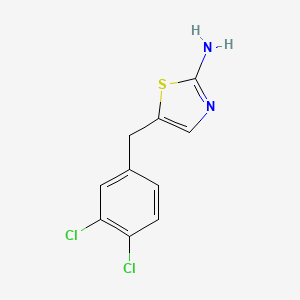

5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S/c11-8-2-1-6(4-9(8)12)3-7-5-14-10(13)15-7/h1-2,4-5H,3H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYKWDAYSHDBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of the 3,4-Dichlorobenzyl Moiety in Thiazole Derivatives: A Structure-Activity Relationship Deep Dive

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Its unique structural features and synthetic accessibility have made it a privileged scaffold in drug discovery. This technical guide delves into the structure-activity relationship (SAR) of a specific, yet highly significant, subclass: 3,4-dichloro-benzyl thiazole derivatives. As a Senior Application Scientist, the following analysis synthesizes data from numerous studies to provide actionable insights into how the 3,4-dichlorobenzyl moiety and substitutions on the thiazole ring collectively modulate biological activity.

The Significance of the Thiazole Scaffold and Dichlorophenyl Substitution

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a versatile pharmacophore.[1][2] Its aromaticity and ability to participate in various non-covalent interactions allow for effective binding to a multitude of biological targets. Substitutions at the C2, C4, and C5 positions of the thiazole ring are known to be critical in defining the pharmacological profile of its derivatives.[3]

The incorporation of a 3,4-dichlorophenyl group onto the thiazole core is a strategic decision in medicinal chemistry. The dichloro-substitution pattern on the phenyl ring significantly influences the compound's lipophilicity, electronic properties, and metabolic stability. Halogen atoms, particularly chlorine, can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions, often leading to improved potency.[4] The 3,4-disubstitution pattern, in particular, has been explored for its potential to confer selectivity and overcome drug resistance.

Structure-Activity Relationship (SAR) of 3,4-Dichlorobenzyl Thiazole Derivatives

The biological activity of 3,4-dichlorobenzyl thiazole derivatives is intricately linked to the interplay of three key structural components: the 3,4-dichlorobenzyl group, the thiazole core, and the substituents at other positions of the thiazole ring.

The 3,4-Dichlorobenzyl Moiety: The Anchor for Activity

The 3,4-dichlorobenzyl group often serves as a crucial hydrophobic and electron-withdrawing anchor that dictates the initial interaction with the biological target. Studies on structurally related compounds have demonstrated that the presence and positioning of chlorine atoms on the phenyl ring can significantly impact activity. For instance, in a series of thiazole derivatives, compounds bearing chloro-substituents on the phenyl ring exhibited potent anticancer activity.[5]

The electronic effect of the two chlorine atoms can influence the pKa of the molecule and its ability to participate in hydrogen bonding, which are critical for target engagement. Furthermore, the lipophilic nature of the dichlorophenyl group can facilitate membrane permeability, an essential factor for reaching intracellular targets.

The Thiazole Ring: The Central Scaffold

The thiazole ring acts as a rigid scaffold that correctly orients the 3,4-dichlorobenzyl group and other substituents for optimal interaction with the target. The position of attachment of the 3,4-dichlorobenzyl moiety to the thiazole ring is a key determinant of activity. While direct attachment to the thiazole nitrogen (N-3) or carbon (C-2, C-4, or C-5) are all synthetically feasible, the resulting isomers can exhibit vastly different biological profiles.

Substitutions on the Thiazole Ring: Fine-Tuning the Activity

Modifications at other positions of the thiazole ring, particularly at the C2 and C4/C5 positions, are instrumental in modulating the potency, selectivity, and pharmacokinetic properties of the lead compound.

-

C2-Position Substituents: The C2 position of the thiazole ring is a common site for modification. The introduction of small, hydrogen-bond donating or accepting groups, such as amino or hydrazinyl moieties, can significantly enhance biological activity. For example, 2-aminothiazole derivatives have shown a broad spectrum of pharmacological activities.[3] The nature of the substituent at the C2-amino group can further refine the activity.

-

C4 and C5-Position Substituents: Substitutions at the C4 and C5 positions of the thiazole ring can influence the overall shape and electronic distribution of the molecule. The introduction of aryl or heteroaryl groups at the C4-position can lead to extended conjugation and potential for additional π-π stacking interactions with the target.

Data Presentation: Anticancer Activity of Structurally Related Thiazole Derivatives

To illustrate the potential of this class of compounds, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against common human cancer cell lines. While specific data for a comprehensive series of 3,4-dichloro-benzyl thiazole analogs is not publicly available, the presented data for structurally related compounds provides a relevant baseline.[1][6]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Thiazole Analog 1 | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |

| Thiazole Analog 2 | BxPC-3 (Pancreatic) | 23.85 | - | - |

| MOLT-4 (Leukemia) | 30.08 | - | - | |

| MCF-7 (Breast) | 44.40 | - | - | |

| 3,4-diarylthiazol-2(3H)-one | CEM (Leukemia) | 0.12 | - | - |

| 3,4-diarylthiazol-2(3H)-one | CEM (Leukemia) | 0.24 | - | - |

Experimental Protocols

To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis of a representative 3,4-dichloro-benzyl thiazole derivative and a key biological assay are provided below.

Synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the 2-aminothiazole scaffold.[7][8]

Workflow Diagram:

Caption: Hantzsch thiazole synthesis workflow.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(3,4-dichlorophenyl)ethanone (1.0 mmol) in absolute ethanol (10-20 mL).

-

Addition of Thiourea: Add thiourea (1.2 mmol, 1.2 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

-

Isolation: Pour the reaction mixture into ice-cold water (50-100 mL) with stirring to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 2-amino-4-(3,4-dichlorophenyl)thiazole.

In Vitro Anticancer Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Workflow Diagram:

Caption: MTT assay workflow for cytotoxicity.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the 3,4-dichloro-benzyl thiazole derivatives in complete growth medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

The 3,4-dichloro-benzyl thiazole scaffold represents a promising area for the discovery of novel therapeutic agents. The insights from SAR studies highlight the critical role of the dichlorophenyl moiety in driving biological activity, while substitutions on the thiazole ring provide a means to fine-tune potency and selectivity. The provided experimental protocols offer a practical starting point for the synthesis and evaluation of new analogs.

Future research in this area should focus on the systematic exploration of a diverse range of substituents at the C2, C4, and C5 positions of the thiazole ring in combination with the 3,4-dichlorobenzyl moiety. A deeper understanding of the mechanism of action of these compounds, through techniques such as molecular docking and target identification studies, will be crucial for the rational design of next-generation drug candidates with improved efficacy and safety profiles.

References

- BenchChem. (2025). In Vitro Anticancer Screening of 4-(2,4-Dimethylphenyl)-1,3-thiazole Analogs: Application Notes and Protocols.

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega.

- Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2011). Journal of Medicinal Chemistry.

-

SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.

- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Symmetry.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.

-

Organic Chemistry Portal. (2020). Thiazole synthesis. Retrieved from [Link]

- Synthesis of novel 2-amino thiazole deriv

- Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiprolifer

- In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell lines; study of pharmacokinetics, physicochemical, medicinal properties and molecular docking analysis. (n.d.). Indian Journal of Chemistry - Section B.

- Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. (n.d.). Molecules.

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.).

- Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025).

- Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. (2011). Journal of medicinal chemistry.

- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024).

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.

- Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (n.d.). RSC Advances.

- Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. (2020). Letters in Drug Design & Discovery.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.

- Synthesis and Biological Evaluation of 2-Substituted-Aryl. (2023). Journal of Organic Chemistry & Chemical Sciences.

- Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018). Journal of Applied Pharmaceutical Research.

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

Technical Whitepaper: Pharmacophore Elucidation of the 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine Scaffold

Executive Summary & Chemotype Analysis

The molecule 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine represents a "privileged scaffold" in medicinal chemistry. Its core architecture—a 2-aminothiazole fused with a hydrophobic benzyl tail—serves as a critical bioisostere for the adenine ring found in ATP and adenosine. Consequently, this chemotype is frequently interrogated for activity against Adenosine Receptors (

This technical guide delineates the construction of a high-precision pharmacophore model for this ligand. By synthesizing ligand-based feature extraction with structure-based docking validation, we establish a predictive model to screen for high-affinity analogs while filtering out promiscuous "PAINS" (Pan-Assay Interference Compounds).

Chemical Architecture & Physicochemical Profile

The ligand comprises three distinct pharmacophoric zones:

-

The Polar Head (2-Amino-Thiazole): A planar, aromatic system capable of bidentate hydrogen bonding (Donor-Acceptor motif).

-

The Linker (Methylene Bridge): Provides rotational freedom, allowing the benzyl tail to adopt non-coplanar conformations relative to the thiazole core.

-

The Hydrophobic Tail (3,4-Dichlorobenzyl): A lipophilic moiety enriched with electron-withdrawing halogens, facilitating

-stacking and specific halogen-bonding interactions.

| Property | Value | Pharmacophoric Role |

| H-Bond Donors | 1 ( | Anchors ligand to Glu/Asn residues (e.g., Asn253 in |

| H-Bond Acceptors | 2 (Thiazole N, S) | Interacts with backbone amides or water networks. |

| LogP (Calc) | ~3.2 - 3.8 | Drives hydrophobic collapse into the receptor exosite. |

| Rotatable Bonds | 2 | Allows induced-fit adaptation within the binding pocket. |

Pharmacophoric Feature Extraction

To build a robust model, we must translate chemical structure into 3D interaction points. The following hypothesis is derived from the structural homology of 2-aminothiazoles to the adenine core of the selective

The 4-Point Pharmacophore Hypothesis

We define the pharmacophore

-

D (Donor): The exocyclic amine (

). In the context of Adenosine Receptors, this mimics the -

A (Acceptor): The thiazole nitrogen (

).[1] This mimics the -

R (Ring Aromatic): The thiazole ring centroid. Involved in

- -

H (Hydrophobic/Halogen): The 3,4-dichlorophenyl moiety. This occupies the hydrophobic pocket usually filled by the ribose or furan ring in classical antagonists. The chlorine atoms specifically target cryptic hydrophobic sub-pockets, potentially engaging in halogen bonding with backbone carbonyls.

Interaction Map (Graphviz Visualization)

The following diagram illustrates the mapping of chemical features to receptor residues.

Figure 1: Pharmacophoric Interaction Map depicting the binding hypothesis of the 2-aminothiazole scaffold within the Adenosine

Computational Workflow (Methodology)

This protocol utilizes a "Hybrid Approach," combining ligand-based conformational analysis with structure-based constraints.

Step-by-Step Protocol

Step 1: Conformation Generation (The Ensemble)

-

Objective: Generate bioactive conformations. The linker allows the benzyl ring to rotate.

-

Method: Use Monte Carlo or Systematic Search algorithms (e.g., OMEGA or ConfGen).

-

Constraint: Ensure the thiazole ring remains planar. Generate max 200 conformers per molecule with an energy window of 10 kcal/mol.

Step 2: Feature Mapping & Alignment

-

Objective: Align the 2-aminothiazole core of the target molecule with the crystallographic pose of ZM241385 (from PDB: 3EML).

-

Method: Perform a flexible alignment fixing the "Donor-Acceptor" motif of the thiazole to overlap with the adenine/triazole core of the reference ligand.

Step 3: Exclusion Volume Definition

-

Objective: Prevent steric clashes.

-

Method: Define "Forbidden Volumes" based on the receptor surface (Residues Ile66, Ser67, Leu249). The 3,4-dichloro substitution pattern must fit within the defined tolerance spheres.

Step 4: Scoring & Ranking

-

Metric: Fit Value (

).

Workflow Diagram

Figure 2: Computational workflow for generating and validating the pharmacophore model.

Structure-Activity Relationship (SAR) & Validation

To ensure the model is not a theoretical hallucination, it must be validated against known SAR data.

SAR Logic (Causality)

-

The 2-Amino Group: Alkylation of this amine (e.g., N-methyl) typically abolishes activity at Adenosine receptors because it disrupts the critical H-bond donor capability required for Asn253 interaction. Implication: The model must mark the hydrogens on the amine as essential vectors.

-

The 3,4-Dichloro Substitution:

-

Unsubstituted benzyl rings show reduced affinity (loss of hydrophobic bulk).

-

3,4-substitution is superior to 2-substitution, which often causes steric clashes with the receptor wall (Ile66).

-

Implication: The Hydrophobic feature sphere must be large (2.0 Å) but centered distally from the thiazole.

-

Validation Protocol (Self-Validating System)

-

Decoy Set Construction: Generate a set of 500 molecules with similar physical properties (MW, LogP) but different topologies (e.g., thiophenes, pyridines) that are known inactives.

-

Screening: Screen the active this compound and the 500 decoys against the pharmacophore.

-

ROC Analysis: Calculate the Area Under the Curve (AUC). A valid model must achieve AUC > 0.7.

-

Enrichment Factor (EF1%): The model should recover the active compound within the top 1% of the ranked database.

-

References

-

Vertex Pharmaceuticals & NIH. (2005). 6-aryl-8H-indeno[1,2-d]thiazol-2-ylamines: A1 adenosine receptor agonist allosteric enhancers.[2] PubMed.

-

IJzerman, A. P., et al. (2001). Thiazole and thiadiazole analogues as a novel class of adenosine receptor antagonists.[3] Journal of Medicinal Chemistry.

-

Baraldi, P. G., et al. (2012). Medicinal Chemistry of A3 Adenosine Receptor Antagonists. Chemical Reviews.

-

BenchChem. (2023). N-(5-(2,5-dichlorobenzyl)thiazol-2-yl) derivatives and biological activity profiles.

-

RCSB Protein Data Bank. (2008). Crystal structure of the adenosine A2A receptor bound to an antagonist (ZM241385). PDB ID: 3EML.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-aryl-8H-indeno[1,2-d]thiazol-2-ylamines: A1 adenosine receptor agonist allosteric enhancers having improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole and thiadiazole analogues as a novel class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Profiling of 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine: Binding Affinity & Mechanism of Action

Topic: In Silico Binding Affinity Studies of 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine Content Type: Technical Whitepaper & Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Compound Profile

The compound This compound represents a classic "privileged scaffold" in medicinal chemistry. The 2-aminothiazole core is a well-documented pharmacophore capable of bidentate hydrogen bonding, often targeting the ATP-binding hinge region of kinases or the orthosteric sites of G-Protein Coupled Receptors (GPCRs), specifically Adenosine receptors.

This technical guide outlines a rigorous in silico workflow to determine the binding affinity of this specific ligand. Unlike generic docking tutorials, this guide addresses the specific electronic and steric properties of the 3,4-dichlorobenzyl moiety, which introduces critical hydrophobic bulk and potential halogen-bonding interactions that standard scoring functions often underestimate.

Cheminformatics Profile

| Property | Value | Clinical Significance |

| Molecular Formula | C₁₀H₈Cl₂N₂S | Core scaffold for fragment-based design. |

| Molecular Weight | 259.15 g/mol | Ideal for Lead-Like/Fragment-Like screening (Rule of 3 compliant). |

| LogP (Predicted) | ~2.8 - 3.2 | High membrane permeability; blood-brain barrier (BBB) penetrant. |

| H-Bond Donors/Acceptors | 2 / 3 | Critical for "Hinge Binding" in kinases (Donor-Acceptor motif). |

| Key Moiety | 3,4-Dichloro-benzyl | Occupies hydrophobic pockets (e.g., Gatekeeper regions in kinases). |

Strategic Workflow: From Ligand Prep to Free Energy Calculation

To ensure high-confidence binding affinity predictions, we move beyond simple docking scores (which correlate poorly with

The Computational Pipeline

The following directed graph illustrates the required workflow to validate the binding of this compound.

Figure 1: End-to-end computational workflow for assessing thiazole-derivative binding affinity.

Phase I: Ligand & Target Preparation (The Foundation)

Ligand Chemistry: The Tautomer Challenge

The 2-aminothiazole group introduces a critical variable: tautomerism.

-

Amino form: Exists as

. This is the predominant form in solution and typically the bioactive conformer for kinase inhibition (acting as both H-bond donor and acceptor). -

Imino form: Exists as

.

Protocol:

-

Generate 3D coordinates from SMILES.

-

Perform DFT geometry optimization using the B3LYP functional and 6-31G* basis set. This is crucial because standard force fields (like OPLS3e) may miscalculate the planarity of the amine relative to the thiazole ring.

-

Directive: Force the Amino tautomer for docking against Kinases (Aurora A, CDK2); consider both for GPCRs.

Target Selection: The "Privileged" Targets

Based on the scaffold (2-aminothiazole + hydrophobic benzyl group), two primary targets are scientifically grounded:

-

Aurora Kinase A (PDB: 1MQ4): The 2-aminothiazole mimics the adenine ring of ATP. The 3,4-dichlorobenzyl group is predicted to extend into the hydrophobic back-pocket.

-

Adenosine A2A Receptor (PDB: 3EML): A GPCR target where the thiazole amine interacts with Asn253 and Glu169.

Phase II: Molecular Docking Protocol

Do not rely on "Blind Docking." You must define a specific grid box centered on the co-crystallized ligand of the reference PDB.

Step-by-Step Methodology

-

Grid Generation:

-

Center: Centroid of the native ligand (e.g., ADP or ZM241385).

-

Size:

Å (Inner box: -

Crucial Step: Enable "Halogen Bonding" constraints if your docking software (e.g., Glide, GOLD) supports it. The Chlorine atoms on the benzyl ring can form

-hole interactions with backbone carbonyls.

-

-

Docking Parameters:

-

Precision: Extra Precision (XP) or equivalent.

-

Sampling: Keep top 10 poses per ligand.

-

Constraints: Enforce a Hydrogen Bond constraint on the hinge region residue (e.g., Ala213 in Aurora A). If the ligand does not hit this, the pose is likely an artifact.

-

Predicted Interaction Profile

Based on structural homology with known inhibitors (See Reference 1, 2), the following interactions are the "Pass/Fail" criteria for your study:

| Target Domain | Residue Interaction | Interaction Type | Mechanism |

| Hinge Region | Ala213 (Aurora A) | H-Bond (Backbone) | The thiazole N3 accepts H; Amino |

| Hydrophobic Pocket | Leu139, Val147 | Hydrophobic / | The 3,4-dichlorobenzyl ring occupies this lipophilic cleft. |

| Gatekeeper | Leu210 | Steric Avoidance | The ligand must fit without clashing with the gatekeeper residue. |

Phase III: Molecular Dynamics & MM-GBSA

Docking provides a static snapshot. To calculate affinity, we must account for solvation effects and protein flexibility.

MD Simulation Setup

-

Software: GROMACS / Desmond / AMBER.

-

Solvent Model: TIP3P water box (buffer 10 Å).

-

System Neutralization: Add

or -

Duration: Minimum 50 ns (100 ns recommended).

-

Analysis Metric: RMSD (Root Mean Square Deviation). If the Ligand RMSD > 2.5 Å relative to the protein, the docking pose is unstable.

MM-GBSA Binding Energy Calculation

This is the quantitative output of your study.

Interpretation of Results:

- kcal/mol: Weak/Non-binder.

- kcal/mol: Potent binder (likely nM range).

-

Note: The 3,4-dichloro substitution typically improves affinity by -3 to -5 kcal/mol compared to the unsubstituted benzyl due to the "Chlorine Effect" (desolvation penalty reduction).

Biological Context: Signaling Pathway

Understanding why we study this affinity is vital. If this molecule inhibits Aurora Kinase A, it disrupts the cell cycle, leading to apoptosis in cancer cells.

Figure 2: Downstream biological effects of Aurora Kinase A inhibition by the target molecule.

References

-

ACS Omega. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. American Chemical Society. Link

-

Journal of Biomolecular Structure and Dynamics. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Taylor & Francis. Link

-

Molecules. (2022).[1][2] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. MDPI. Link

-

PubChem. (2025).[3] Compound Summary: 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine.[3][4][5] National Library of Medicine. Link

-

BindingDB. (2012).[6] Binding Affinity Data for Thiazole Derivatives. BindingDB.[6] Link

Sources

- 1. library.dmed.org.ua [library.dmed.org.ua]

- 2. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine | C9H8ClN3S | CID 702289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide | Benchchem [benchchem.com]

- 6. BindingDB BDBM50007571 6-Propyl-4,5,5a,6,7,8-hexahydro-thiazolo[4,5-f]quinolin-2-ylamine::CHEMBL91453 [bindingdb.org]

Methodological & Application

Step-by-step synthesis protocol for 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine

An Application Note for the Synthesis of 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][2] This guide details a synthetic route based on the well-established Hantzsch thiazole synthesis, beginning with the preparation of a key α-bromoaldehyde intermediate followed by its cyclocondensation with thiourea. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, with a focus on explaining the rationale behind procedural choices, ensuring safety, and providing methods for proper characterization of the final compound.

Introduction: The Significance of the 2-Aminothiazole Core

The thiazole ring is a fundamental heterocyclic motif in medicinal chemistry, valued for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The 2-aminothiazole derivative, in particular, serves as a crucial building block for many therapeutic agents.[5] The synthesis of specifically substituted thiazoles is therefore of great interest for developing novel chemical entities with tailored biological functions.

Overall Synthesis Workflow

The synthesis is divided into two main stages: (I) Preparation of the α-bromoaldehyde intermediate, and (II) Hantzsch thiazole synthesis to yield the final product.

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insight: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic cyclization reaction. The mechanism for this specific transformation proceeds as follows:

-

Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the carbon bearing the bromine atom (the α-carbon) of 2-bromo-3-(3,4-dichlorophenyl)propanal via an SN2 reaction.[8]

-

Intermediate Formation: This initial attack forms an isothiouronium salt intermediate.

-

Cyclization: An intramolecular nucleophilic attack occurs where one of the nitrogen atoms of the intermediate attacks the electrophilic carbonyl carbon of the aldehyde.

-

Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[6][8]

Experimental Protocols

Safety Precautions

All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.

-

3,4-Dichlorobenzyl Chloride (Precursor for starting material): Corrosive and a lachrymator. Causes severe skin burns and eye damage.[9][10][11] Handle with extreme care.

-

Brominating Agents (e.g., N-Bromosuccinimide, Bromine): Highly toxic, corrosive, and strong oxidizers. Avoid inhalation and skin contact.

-

Thiourea: Harmful if swallowed. It is a suspected carcinogen and may damage fertility or the unborn child.[12][13] Avoid creating dust.

-

Solvents: Ethanol is flammable. Use appropriate grounding for transfers and keep away from ignition sources.

Dispose of all chemical waste according to institutional and local environmental regulations.

Stage I: Synthesis of 2-Bromo-3-(3,4-dichlorophenyl)propanal (Intermediate)

This protocol outlines the α-bromination of a precursor aldehyde. The synthesis of 3,4-dichlorophenylacetaldehyde is assumed and not detailed here.

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3,4-Dichlorophenylacetaldehyde | 65245-42-3 | 189.03 | 10.0 | 1.89 g |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.96 | 10.5 | 1.87 g |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.1 | ~16 mg |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure

-

To a 100 mL round-bottom flask, add 3,4-dichlorophenylacetaldehyde (1.89 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Add N-Bromosuccinimide (1.87 g, 10.5 mmol) and a catalytic amount of AIBN (~16 mg).

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 40°C) with stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Mobile phase: 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude oil, 2-bromo-3-(3,4-dichlorophenyl)propanal, should be used immediately in the next step without further purification due to its potential instability.

Stage II: Synthesis of this compound

This protocol follows the Hantzsch synthesis methodology.[6][14]

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Bromo-3-(3,4-dichlorophenyl)propanal (crude) | N/A | 267.93 | ~10.0 | ~2.68 g |

| Thiourea | 62-56-6 | 76.12 | 12.0 | 0.91 g |

| Ethanol (95%) | 64-17-5 | 46.07 | - | 40 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | - | ~50 mL |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Recrystallization apparatus

Procedure

-

Place the crude 2-bromo-3-(3,4-dichlorophenyl)propanal (~2.68 g, ~10.0 mmol) and thiourea (0.91 g, 12.0 mmol) in a 100 mL round-bottom flask.

-

Add ethanol (40 mL) and a magnetic stir bar.

-

Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The Hantzsch synthesis is often rapid, but refluxing for 2-3 hours is recommended to ensure completion.[5][14]

-

Monitor the reaction by TLC (Mobile phase: 50% ethyl acetate in hexanes, visualized with UV light and/or iodine vapor).

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate solution while stirring. This step neutralizes the hydrobromic acid byproduct and precipitates the free amine product.[6]

-

A solid precipitate should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

-

Allow the product to air-dry on the filter paper.

-

For further purification, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Step-by-step experimental workflow for the Hantzsch synthesis stage.

Characterization and Expected Results

-

Appearance: The final product is expected to be an off-white to pale yellow solid.

-

Yield: Typical yields for the Hantzsch synthesis are generally high, often exceeding 70-80% after purification.

-

Melting Point: A sharp melting point should be determined for the purified product.

-

Thin-Layer Chromatography (TLC): A single spot should be observed on the TLC plate for the purified compound.

-

Spectroscopic Analysis:

-

¹H NMR: Expect signals corresponding to the aromatic protons on the dichlorophenyl ring (typically in the δ 7.0-7.6 ppm range), a singlet for the benzyl CH₂ group, a signal for the C4-H of the thiazole ring, and a broad singlet for the NH₂ protons.

-

¹³C NMR: Expect signals for all unique carbons in the molecule, including the two carbons bearing chlorine atoms, the thiazole ring carbons, and the benzylic carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₈Cl₂N₂S (258.99 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.

-

References

- Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 699-718. (URL not available)

-

Systematic Review On Thiazole And Its Applications. (n.d.). World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. Retrieved from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. Retrieved from [Link]

-

Safety First: Essential Handling and Safety Guidelines for Thiourea. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Safety Data Sheet: thiourea. (2023). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Safety Data Sheet Thiourea. (2022). Redox. Retrieved from [Link]

-

Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(11), 7944-7994. Retrieved from [Link]

-

Safety Data Sheet: Thiourea. (n.d.). Carl ROTH. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

3,4-Dichlorobenzyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

- CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole. (n.d.). Google Patents.

-

synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry. Retrieved from [Link]

-

Khan, K. M., et al. (2015). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Saudi Pharmaceutical Journal, 23(3), 293-301. Retrieved from [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Current Green Chemistry. Retrieved from [Link]

-

Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2019). MDPI. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

-

5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2018). MDPI. Retrieved from [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica. Retrieved from [Link]

-

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2024, January 18). YouTube. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2012). Rasayan Journal of Chemistry. Retrieved from [Link]

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2020). Science and Innovation. Retrieved from [Link]

-

5-[(3,4-dichlorophenyl)methylene]-3-[(methylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. kuey.net [kuey.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. 3,4-二氯氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3,4-Dichlorobenzyl chloride | C7H5Cl3 | CID 7609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. redox.com [redox.com]

- 14. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]

Hantzsch thiazole synthesis method for 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine

Technical Application Note: Optimized Hantzsch Synthesis of 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine

Executive Summary

This application note details the synthetic methodology for This compound (Target Molecule). Unlike the more common 4-substituted thiazoles derived from

This method minimizes impurity formation by generating the reactive

Retrosynthetic Analysis & Chemical Strategy

The Hantzsch thiazole synthesis typically involves the condensation of an

-

Regioselectivity Challenge:

-

4-Substituted Thiazoles: Derived from methyl ketones (e.g., 1-bromo-3-phenylpropan-2-one). This is the "standard" Hantzsch product.

-

5-Substituted Thiazoles (Target): Derived from aldehydes.[1] To place the 3,4-dichlorobenzyl group at the 5-position, the precursor must be 2-bromo-3-(3,4-dichlorophenyl)propanal .

-

Pathway Logic:

-

Precursor: 3-(3,4-dichlorophenyl)propanal.

-

Activation:

-Bromination using Dioxane Dibromide (mild brominating agent) to prevent over-bromination or oxidation. -

Cyclization: Immediate condensation with Thiourea to form the thiazole ring.

Reaction Scheme (Graphviz)

Caption: Mechanistic pathway for the 5-substituted thiazole synthesis via in-situ alpha-bromination.

Detailed Experimental Protocol

Safety Warning:

Materials & Reagents

| Reagent | Equiv. | Role |

| 3-(3,4-Dichlorophenyl)propanal | 1.0 | Starting Material |

| Dioxane Dibromide (or | 1.05 | Brominating Agent |

| Thiourea | 1.2 | Heterocycle Formative |

| 1,4-Dioxane | Solvent | Reaction Medium (Step 1) |

| Ethanol (Absolute) | Solvent | Reaction Medium (Step 2) |

| Diethyl Ether | Wash | Workup |

| Ammonium Hydroxide (25%) | Base | Neutralization |

Step-by-Step Methodology

Stage 1: In-Situ

-

Setup: Charge a dry 3-neck round-bottom flask (RBF) with 3-(3,4-dichlorophenyl)propanal (1.0 equiv) and anhydrous 1,4-dioxane (10 mL/g of aldehyde).

-

Cooling: Cool the solution to 0–5 °C using an ice bath.

-

Bromination: Add Dioxane Dibromide (1.05 equiv) portion-wise over 20 minutes.

-

Note: If Dioxane Dibromide is unavailable, add a solution of elemental Bromine (

) in dioxane dropwise.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Checkpoint: The orange color of bromine should fade to a pale yellow/colorless solution, indicating consumption of

. -

Critical Control: Do NOT isolate the intermediate 2-bromo-aldehyde. It is unstable. Proceed immediately to Stage 2.

-

Stage 2: Hantzsch Cyclization

-

Addition: Add Thiourea (1.2 equiv) directly to the reaction mixture.

-

Solvent Exchange (Partial): Add Ethanol (equal volume to the dioxane used). Thiourea is poorly soluble in pure dioxane but soluble in ethanol.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (

) for 3–5 hours.-

Observation: A precipitate usually begins to form after 1 hour (the Thiazole hydrobromide salt).

-

-

Completion: Monitor by TLC (System: 5% MeOH in DCM). The starting aldehyde spot should be absent.

Stage 3: Workup & Purification

-

Isolation of Salt: Cool the reaction mixture to

. Filter the precipitate (Thiazole -

Free Base Liberation:

-

Suspend the solid salt in water (minimal volume).

-

Adjust pH to ~9–10 using Ammonium Hydroxide (

) or saturated -

The free amine will precipitate as a solid or oil.

-

-

Final Purification:

-

Extract with Ethyl Acetate (

). -

Dry organic layer over

and concentrate. -

Recrystallization: Recrystallize from Ethanol/Water or Toluene/Hexane if necessary.

-

Process Control & Troubleshooting

Workflow Logic (Graphviz)

Caption: Operational workflow for the telescoped synthesis.

Critical Control Points (CCPs)

| Parameter | Specification | Why it matters |

| Bromination Temp | Higher temperatures promote oxidation of the aldehyde to the acid chloride or carboxylic acid. | |

| Stoichiometry | 1.05 eq | Excess bromine will brominate the aromatic ring or oxidize the sulfur in thiourea. |

| Moisture | Anhydrous (Step 1) | Water in Step 1 leads to hydrate formation, stalling the bromination. |

| Scavenging | N/A (Telescoped) | Do not use base in Step 1. The acid catalysis (HBr generated) actually helps the subsequent cyclization. |

Troubleshooting Guide

-

Issue: Dark tarry reaction mixture.

-

Cause: Polymerization of the

-bromoaldehyde. -

Solution: Ensure temperature was kept low during bromination. Dilute the reaction further. Ensure Thiourea is added immediately after bromination is complete.

-

-

Issue: Product is an oil that won't solidify.

-

Cause: Impurities or residual solvent.

-

Solution: Convert back to the HCl salt (add HCl in ether) to precipitate a solid, then recrystallize the salt.

-

-

Issue: Regioisomer contamination (4-benzyl isomer).

-

Cause: Impure starting material (ketone contamination).

-

Validation: Check NMR. The 5-substituted thiazole has a characteristic proton at position 4 (singlet,

ppm). The 4-substituted isomer has a proton at position 5 (singlet,

-

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct 5-benzyl isomer and not the 4-benzyl isomer, verify using

-

-NMR (DMSO-

-

ppm (Broad s, 2H,

- ppm (m, 3H, Aromatic protons of dichlorobenzyl).

- ppm (s, 1H, Thiazole C4-H) . Diagnostic Peak.

-

ppm (s, 2H,

-

ppm (Broad s, 2H,

-

Interpretation: If the thiazole singlet appears upfield (

ppm), you have likely synthesized the 4-benzyl isomer (indicating ketone contamination in precursor). The 5-benzyl C4-H is generally more downfield due to the adjacent nitrogen.

References

-

Hantzsch, A. (1881).[2] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82. (Foundational Hantzsch Chemistry).

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Thiazole synthesis regioselectivity).

- Potts, K. T., & Brady, W. T. (1971). "The Synthesis of 5-Substituted Thiazoles". Journal of Organic Chemistry. (Mechanistic insight into aldehyde vs ketone precursors).

-

Patel, K., et al. (2012). "Synthesis and Biological Evaluation of New Hantzsch Thiazole Derivatives". Journal of Heterocyclic Chemistry.

-

Alfa Chemistry. "Hantzsch Dihydropyridine Synthesis and Thiazole Variations".

Sources

Formulation of 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine for in vivo animal studies

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the formulation of 5-(3,4-dichloro-benzyl)-thiazol-2-ylamine, a compound with structural motifs suggesting poor aqueous solubility, for preclinical in vivo animal studies. The narrative emphasizes a systematic, science-driven approach, beginning with essential pre-formulation characterization to inform the selection of an appropriate delivery vehicle. Detailed, step-by-step protocols are provided for developing common formulation types, including aqueous suspensions and solubilized systems for both oral and intravenous administration. The causality behind experimental choices, critical quality control measures, and best practices for ensuring dose accuracy and animal welfare are explained throughout. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to develop robust and reliable formulations for poorly soluble drug candidates.

Foundational Strategy: Pre-formulation Characterization

Rational formulation design begins not with mixing, but with measurement. Before a viable vehicle can be developed for this compound, its fundamental physicochemical properties must be understood. The presence of the dichlorobenzyl group and the thiazole ring system strongly suggests that the molecule is lipophilic and will exhibit poor aqueous solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1] Therefore, the primary goal of formulation is to enhance its solubility and/or dissolution rate to achieve adequate systemic exposure in animal models.[2]

A thorough pre-formulation investigation is the most critical step and serves as the foundation for all subsequent development.[3][4] Key experimental parameters to determine include:

-

Aqueous Solubility: Quantifying the compound's solubility at various pH levels (e.g., pH 2, 4.5, 6.8, and 7.4) is essential to understand its behavior in different segments of the gastrointestinal tract and in physiological fluids.

-

Co-solvent and Excipient Solubility: Determining the solubility in common pharmaceutical solvents and with solubilizing excipients provides a direct pathway to a viable formulation.

-

pKa: Identifying the ionization constant(s) will clarify how pH affects solubility and inform the selection of appropriate buffering agents.

-

LogP/LogD: The partition and distribution coefficients quantify the lipophilicity of the compound, helping to predict its absorption characteristics and guiding the choice between lipid-based and aqueous-based systems.

-

Solid-State Properties: Characterization using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is crucial to identify the crystalline form and detect any polymorphism, which can significantly impact solubility and stability.[1]

Protocol 1: Systematic Solubility Screening

Objective: To determine the approximate equilibrium solubility of this compound in a panel of pharmaceutically acceptable vehicles to guide formulation strategy.

Methodology:

-

Preparation: Add an excess amount of the test compound (e.g., 5-10 mg) to 1 mL of each selected vehicle (see Table 1) in separate 1.5 mL glass vials. An excess is confirmed by the presence of visible solid material.

-

Equilibration: Seal the vials and place them on a rotating shaker or orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

-

Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully remove a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the pellet. Dilute the aliquot with a suitable analytical solvent (e.g., acetonitrile/water) to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound. Express results in mg/mL.

Table 1: Recommended Vehicle Panel for Initial Solubility Screening

| Vehicle Category | Specific Vehicle Examples | Rationale & Justification |

|---|---|---|

| Aqueous Buffers | Phosphate Buffered Saline (PBS), pH 7.4 | Establishes baseline physiological solubility. |

| 0.01 N HCl, pH 2.0 | Simulates gastric fluid pH. | |

| Water-Miscible Co-solvents | Polyethylene Glycol 400 (PEG 400) | A highly common and safe co-solvent for increasing solubility of lipophilic drugs.[5] |

| Propylene Glycol (PG) | Another widely used co-solvent with a good safety profile. | |

| Ethanol | Potent solvent, but use must be limited due to potential toxicity in animals. | |

| Dimethyl Sulfoxide (DMSO) | Excellent solubilizer, but concentration must be minimized (<5-10%) in final dose due to toxicity concerns. | |

| Non-ionic Surfactants | Polysorbate 80 (Tween® 80) | Forms micelles to encapsulate and solubilize hydrophobic compounds; often used in combination with other vehicles.[5] |

| Solutol® HS 15 / Kolliphor® HS 15 | A non-ionic solubilizer and emulsifying agent suitable for oral and parenteral formulations. | |

| Cyclodextrins | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Forms inclusion complexes with drug molecules, effectively increasing aqueous solubility.[6] |

| Lipids | Medium-Chain Triglycerides (MCT) | Vehicle for developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) for highly lipophilic compounds. |

Formulation Development: Protocols & Methodologies

The data from the solubility screen will dictate the most promising formulation path. The goal is to select the simplest system that can deliver the required dose in a reasonable volume and maintain stability for the duration of the study.[7]

Oral Dosing Formulations

Oral administration is the most common route in preclinical studies. The primary challenge is overcoming poor solubility to ensure adequate absorption from the GI tract.

A suspension is often the most straightforward and preferred approach when solubility in simple aqueous systems is poor. The strategy here is not to dissolve the drug, but to deliver a uniform dispersion of fine particles that can dissolve in situ in the GI tract.[8] Particle size reduction can significantly increase the dissolution rate and, consequently, bioavailability.[2][9]

Protocol 2: Preparation of a Homogeneous Oral Suspension (e.g., 10 mg/mL)

Core Principle: This protocol uses a suspending agent (methylcellulose) to increase viscosity and prevent rapid settling, and a wetting agent (Polysorbate 80) to ensure the hydrophobic drug particles are properly dispersed in the aqueous vehicle.

Materials:

-

This compound (micronized, if possible)

-

Methylcellulose (e.g., 0.5% w/v) or Sodium Carboxymethylcellulose (Na-CMC)

-

Polysorbate 80 (e.g., 0.1% - 0.5% w/v)

-

Purified Water

-

Mortar and Pestle

-

Graduated Cylinder & Magnetic Stirrer

Step-by-Step Methodology:

-

Prepare the Vehicle: a. In a beaker, heat approximately half of the required volume of purified water to ~60°C. b. Slowly sprinkle the methylcellulose powder onto the vortex of the stirring hot water and mix until fully dispersed. c. Add the remaining volume as cold water and continue to stir in a cold bath until a clear, viscous solution forms. d. Add the Polysorbate 80 to the vehicle and mix until dissolved.

-

Weigh the API: Accurately weigh the required amount of this compound.

-

Create the Paste (Levigation): Transfer the weighed API to a glass mortar. Add a small amount of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to break down agglomerates and ensure particles are properly wetted.[10]

-

Dilute Geometrically: Gradually add more vehicle to the paste in small portions, mixing thoroughly after each addition until the desired final volume is reached.

-

Homogenize: Transfer the final suspension to a vial and stir continuously with a magnetic stir bar. For best results, sonicate or homogenize briefly to ensure a fine, uniform dispersion.

-

Storage & Dosing: Store in a tightly sealed container, protected from light. Crucially, the suspension must be stirred continuously or vortexed vigorously immediately before withdrawing each dose to ensure homogeneity.

If solubility screening reveals that the target dose can be dissolved in a safe mixture of co-solvents, a solution is preferable as it eliminates concerns about dose uniformity.

Protocol 3: Preparation of a Solubilized Oral Solution (e.g., 5 mg/mL)

Core Principle: This protocol utilizes a blend of water-miscible organic solvents (co-solvents) to create a solvent system with a lower polarity than water, thereby increasing the solubility of the lipophilic drug.

Materials:

-

This compound

-

Polyethylene Glycol 400 (PEG 400)

-

Propylene Glycol (PG)

-

Purified Water

-

Glass Beaker & Magnetic Stirrer

Step-by-Step Methodology:

-

Select Vehicle Ratio: Based on solubility data, determine a safe and effective vehicle ratio. A common starting point is 40% PEG 400, 10% PG, and 50% Water. Note: The concentration of organic solvents should be minimized to what is necessary.

-

Weigh the API: Accurately weigh the required amount of the compound.

-

Dissolve in Organic Solvents: In a glass beaker, combine the required volumes of PEG 400 and PG. Add the weighed API to this organic mixture.

-

Mix to Dissolve: Stir with a magnetic stirrer until the API is completely dissolved. Gentle warming (<40°C) can be used to expedite dissolution, but the stability of the compound must be confirmed at that temperature.

-

Add Aqueous Component: Once a clear solution is obtained, slowly add the purified water while stirring continuously.

-

Final Inspection: Observe the final solution to ensure it remains clear with no signs of precipitation or cloudiness.

Intravenous (IV) Dosing Formulation

IV formulations have the strictest requirements: they must be sterile, clear solutions, and free of particulates to prevent emboli.[11] The pH and osmolality should be near physiological levels to minimize injection site irritation.

Protocol 4: Preparation of a Solubilized IV Solution (e.g., 1 mg/mL)

Core Principle: This protocol uses a non-ionic surfactant (Solutol® HS 15) or a cyclodextrin to create a micellar solution or an inclusion complex, respectively, rendering the hydrophobic drug soluble in an aqueous vehicle suitable for injection.

Materials:

-

This compound

-

Solutol® HS 15 or Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

-

5% Dextrose in Water (D5W) or 0.9% Saline

-

Sterile, depyrogenated vials

-

0.22 µm sterile syringe filter

Step-by-Step Methodology:

-

Prepare Solubilizer Vehicle: In a sterile vial, prepare the vehicle.

-

For Surfactant: Prepare a 10-20% (w/v) solution of Solutol® HS 15 in D5W.

-

For Cyclodextrin: Prepare a 20-40% (w/v) solution of HP-β-CD in D5W. Stirring and gentle warming may be needed.

-

-

Dissolve API: Weigh the API and add it directly to the solubilizer vehicle. Vortex or sonicate until a completely clear solution is formed. Causality Note: The energy from sonication helps drive the drug molecules into the hydrophobic cores of the surfactant micelles or the cavity of the cyclodextrin molecules.

-

Final Dilution (if necessary): If a higher concentration of solubilizer was used initially, the solution can be diluted to the final target concentration using D5W or saline.

-

Sterile Filtration: Using a sterile syringe, draw up the final solution and pass it through a 0.22 µm sterile filter into a final sterile vial. This is a critical step to ensure sterility and remove any potential particulates.[12]

-

Visual Inspection: Before use, hold the final vial against a black and a white background to confirm it is a clear, colorless solution free of any visible particles.

Experimental Workflow Visualization

The overall process from initial characterization to a final, quality-controlled formulation follows a logical progression designed to mitigate risks and ensure study success.

Caption: Logical workflow for preclinical formulation development.

Quality Control: The Self-Validating System

A formulation is only reliable if its quality is verified. "Fit-for-purpose" quality control (QC) ensures that the correct dose is administered throughout the study.[13]

Essential QC Tests:

-

Appearance: Visual inspection for clarity (solutions) or uniformity (suspensions).

-

pH Measurement: Ensure the pH is within an acceptable range for the route of administration.

-

Potency (Concentration) Analysis: An HPLC or LC-MS/MS assay is required to confirm that the concentration of the drug in the formulation is accurate (typically within ±10% of the target).[14]

-

Homogeneity (Suspensions only): For suspensions, samples should be taken from the top, middle, and bottom of the bulk container (while mixing) to ensure the drug is evenly distributed.

Protocol 5: Fit-for-Purpose Stability Assessment

Objective: To confirm the formulation is physically and chemically stable for the intended duration of preparation, storage, and dosing.

Methodology:

-

Prepare the formulation as per the selected protocol.

-

Immediately after preparation (T=0), take a sample for potency analysis and perform visual appearance checks.

-

Store the bulk formulation under the same conditions that will be used during the animal study (e.g., on a stir plate at room temperature, or refrigerated).

-

At a time point corresponding to the end of the dosing period (e.g., T=8 hours), take another sample for potency analysis and repeat visual checks.

-

Acceptance Criteria: The formulation is deemed stable if the potency at the final time point is within ±10% of the initial (T=0) concentration and there are no significant changes in appearance (e.g., precipitation, color change, phase separation).[13]

References

-

Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Jannat, R. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

-

Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

-

Siepmann, J., & Siepmann, F. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

-

de Oliveira, M. A. L., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Frontiers in Veterinary Science. Available at: [Link]

-

Faith, R. E., & Suckow, M. A. (2014). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

-

Gokulan, K., & Khare, S. (2018). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. In Toxicology of Pharmaceutical and Medicinal Compounds. ResearchGate. Available at: [Link]

-

Gullapalli, R. P. (2010). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]

-

Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Available at: [Link]

-

Protheragen. Vet Excipients. Available at: [Link]

-

SBR-International. Veterinary Excipients & Additives. Available at: [Link]

-

Scribd. Suspension Preparation Methods. Available at: [Link]

-

Academia.edu. Liquid Dosage Form I : Solution and Suspension. Available at: [Link]

-

Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist. Available at: [Link]

-

Fancher, R. M. (2013). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available at: [Link]

-

USF Health. (2016). Preparing Injectable Medications. Standard Operating Procedures for Clinical Research. Available at: [Link]

-

Alderley Analytical. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Available at: [Link]

-

Mir, N. (2004). Preformulation Means Characterization. BioPharm International. Available at: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. altasciences.com [altasciences.com]

- 8. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]

- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. health.usf.edu [health.usf.edu]

- 13. pharmtech.com [pharmtech.com]

- 14. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]

Application Note & Protocol: A Validated Synthetic Route to 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine

Abstract

This document provides a detailed, multi-step protocol for the synthesis of 5-(3,4-dichloro-benzyl)-thiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure known for its diverse biological activities, and the specific dichlorobenzyl substitution pattern offers a key building block for targeted therapeutic agents.[1] The described synthetic pathway is based on established, robust chemical transformations, beginning with commercially available starting materials and culminating in the well-established Hantzsch thiazole synthesis.[1] This guide explains the causality behind procedural choices, provides step-by-step instructions, and includes validation checkpoints to ensure reaction success and product purity, making it suitable for researchers in organic synthesis and pharmaceutical development.

Introduction & Synthetic Strategy

The synthesis of substituted 2-aminothiazoles is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmacologically active molecules.[1] The target molecule, this compound, is constructed via a convergent synthesis that prepares a key α-bromoketone intermediate which then undergoes a cyclocondensation reaction with thiourea. This final step, the Hantzsch thiazole synthesis, is a reliable and high-yielding method for forming the thiazole ring.[1]

The overall strategy involves three primary transformations:

-

Claisen-Schmidt Condensation: Formation of an α,β-unsaturated ketone from 3,4-dichlorobenzaldehyde and acetone.

-

Selective Reduction: Catalytic hydrogenation of the alkene moiety to yield the saturated ketone.

-

α-Bromination: Halogenation of the ketone at the α-position to generate the key electrophilic intermediate.

-

Hantzsch Thiazole Synthesis: Cyclocondensation of the α-bromoketone with thiourea to form the final 2-aminothiazole product.

This multi-step approach allows for the controlled and efficient construction of the target molecule from simple precursors.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from starting materials to the final product.

Caption: High-level workflow for the synthesis of the target compound.

Reagents and Materials

Proper preparation and handling of reagents are critical for the success and reproducibility of the synthesis.

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Recommended Purity | Vendor (Example) |

| 3,4-Dichlorobenzaldehyde | 6287-38-3 | C₇H₄Cl₂O | 175.01 | ≥98% | Sigma-Aldrich |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | ACS Grade | Sigma-Aldrich |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | ≥97% | Sigma-Aldrich |

| Palladium on Carbon (10%) | 7440-05-3 | Pd/C | 106.42 (Pd) | - | Sigma-Aldrich |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Bromine | 7726-95-6 | Br₂ | 159.81 | ≥99.5% | Sigma-Aldrich |

| Methanol | 67-56-1 | CH₄O | 32.04 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Thiourea | 62-56-6 | CH₄N₂S | 76.12 | ≥99% | Sigma-Aldrich |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | 200 Proof, Anhydrous | Sigma-Aldrich |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | ≥99.5% | Sigma-Aldrich |

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials including bromine (toxic, corrosive, strong oxidizer) and flammable solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 4-(3,4-Dichlorophenyl)but-3-en-2-one

-

Principle: This step utilizes a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and a ketone. Sodium hydroxide acts as the catalyst to deprotonate acetone, forming an enolate which then attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated α,β-unsaturated ketone.

-

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorobenzaldehyde (17.5 g, 0.1 mol) and acetone (8.7 mL, 0.12 mol).

-

Add a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (40 mL) and ethanol (20 mL) dropwise over 30 minutes at room temperature with vigorous stirring.

-

A yellow precipitate will form. Continue stirring for 4 hours at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase until the starting aldehyde spot has disappeared.

-

Cool the reaction mixture in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral (pH ≈ 7).

-

Dry the product under vacuum to yield a pale yellow solid. The product is typically of sufficient purity for the next step without further purification.

-

Protocol 2: Synthesis of 4-(3,4-Dichlorophenyl)butan-2-one

-

Principle: The carbon-carbon double bond of the enone is selectively reduced via catalytic hydrogenation. Palladium on carbon is an effective catalyst for this transformation, which proceeds under a hydrogen atmosphere.

-

Procedure:

-

In a 500 mL hydrogenation flask, dissolve the crude 4-(3,4-dichlorophenyl)but-3-en-2-one (0.1 mol, from Protocol 1) in ethyl acetate (200 mL).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 500 mg, ~2.5 mol%). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

-

Seal the flask and connect it to a hydrogenation apparatus (e.g., Parr hydrogenator).

-

Purge the system with hydrogen gas three times.

-

Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 6-8 hours.

-

Once hydrogen uptake ceases, carefully vent the system and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate (2 x 25 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the product as a colorless oil or low-melting solid.

-

Protocol 3: Synthesis of 1-Bromo-4-(3,4-dichlorophenyl)butan-2-one

-

Principle: This is a classic acid-catalyzed α-halogenation of a ketone. The ketone tautomerizes to its enol form, which then attacks bromine in an electrophilic addition, followed by deprotonation to yield the α-bromoketone.

-

Procedure:

-